molecular formula C12H16ClFN2O B1523008 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride CAS No. 1269152-18-2

1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride

Cat. No. B1523008
CAS RN: 1269152-18-2
M. Wt: 258.72 g/mol
InChI Key: XUDCQKICDREHIF-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride, also known as 4-FB-DZH, is an organic compound used in research for its unique biological and chemical properties. It is a colorless solid that is soluble in water and polar organic solvents. 4-FB-DZH has been widely studied for its potential applications in various fields, including medicinal chemistry, chemical synthesis, and drug delivery.

Scientific Research Applications

Radiopharmaceutical Development

“1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride” has potential applications in the development of radiopharmaceuticals. The fluorine atom can be substituted with radioactive fluorine-18, making it a candidate for positron emission tomography (PET) imaging agents. This compound could be used to design new molecules that target specific biological pathways or receptors in the body, aiding in the diagnosis and monitoring of diseases .

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a precursor for synthesizing various pharmacologically active molecules. Its structure allows for modifications that can lead to the discovery of new therapeutic agents, particularly in the realm of central nervous system disorders, due to the diazepane ring’s relevance in bioactive compounds .

Pharmacology

Pharmacologically, “1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride” might be explored for its role in modulating neurotransmitter systems. The structural similarity to known psychoactive compounds suggests potential activity at receptor sites, which could be harnessed to develop drugs for treating psychiatric or neurological conditions .

Biochemistry

Biochemically, this compound could be used as a building block for synthesizing peptides or mimetics. The benzoyl group can act as a protecting group for amines, which can then be deprotected to reveal functional groups that participate in peptide bond formation or other biochemical conjugation reactions .

Chemical Synthesis

In the field of chemical synthesis, “1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride” can be utilized in Friedel–Crafts acylation reactions due to the presence of the benzoyl group. It can also serve as a starting material for the synthesis of complex organic molecules, including natural product analogs and polymers .

Materials Science

Lastly, in materials science, this compound could be investigated for its potential use in the synthesis of organic electronic materials. The fluorine atom provides an avenue for introducing electron-withdrawing properties, which are valuable in the design of semiconducting polymers and small molecules for organic photovoltaic cells .

properties

IUPAC Name

1,4-diazepan-1-yl-(4-fluorophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-11-4-2-10(3-5-11)12(16)15-8-1-6-14-7-9-15;/h2-5,14H,1,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDCQKICDREHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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